molecular formula C8H5ClO3 B150968 5-Formyl-2-hydroxybenzoyl chloride CAS No. 138851-41-9

5-Formyl-2-hydroxybenzoyl chloride

Cat. No. B150968
M. Wt: 184.57 g/mol
InChI Key: RNDQZZMTQPJGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2-hydroxybenzoyl chloride, also known as salicylaldehyde-5-formyl chloride, is a chemical compound that belongs to the class of benzoyl chlorides. It is a highly reactive compound and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 5-Formyl-2-hydroxybenzoyl chloride is not well understood. However, it is believed to act as a nucleophile, reacting with other molecules through its chloride and formyl groups.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Formyl-2-hydroxybenzoyl chloride are not well documented. However, it has been shown to have antimicrobial activity against various bacterial strains. It has also been shown to exhibit cytotoxicity against cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Formyl-2-hydroxybenzoyl chloride in lab experiments is its high reactivity, which allows for the synthesis of various organic compounds. However, its high reactivity also makes it difficult to handle, and precautions must be taken to ensure the safety of the researchers. Additionally, the compound is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 5-Formyl-2-hydroxybenzoyl chloride in scientific research. One area of interest is the synthesis of new chiral ligands and catalysts for use in organic synthesis. Another area of interest is the development of new antimicrobial agents and cytotoxic agents for use in the treatment of infectious diseases and cancer, respectively. Additionally, the compound may have potential as a reagent in the synthesis of new materials with unique properties. Further research is needed to explore these and other potential applications of 5-Formyl-2-hydroxybenzoyl chloride.
Conclusion:
In conclusion, 5-Formyl-2-hydroxybenzoyl chloride is a highly reactive compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of 5-Formyl-2-hydroxybenzoyl chloride can be achieved through the reaction of 5-Formyl-2-hydroxybenzoyl chlorideyde with thionyl chloride. The reaction takes place at room temperature and yields the desired product in good yield. The reaction mechanism involves the conversion of the hydroxyl group of 5-Formyl-2-hydroxybenzoyl chlorideyde to a chloride group, followed by the introduction of a formyl group.

Scientific Research Applications

5-Formyl-2-hydroxybenzoyl chloride is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a precursor for the synthesis of Schiff bases, which have a wide range of biological activities. Additionally, 5-Formyl-2-hydroxybenzoyl chloride is used in the synthesis of chiral ligands and catalysts.

properties

CAS RN

138851-41-9

Product Name

5-Formyl-2-hydroxybenzoyl chloride

Molecular Formula

C8H5ClO3

Molecular Weight

184.57 g/mol

IUPAC Name

5-formyl-2-hydroxybenzoyl chloride

InChI

InChI=1S/C8H5ClO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H

InChI Key

RNDQZZMTQPJGGF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)C(=O)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)Cl)O

synonyms

Benzoyl chloride, 5-formyl-2-hydroxy- (9CI)

Origin of Product

United States

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